(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide
Description
(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2/c1-5-21-15-7-6-12(9-13(15)17)10-19-14(8-11(2)3)16(20)18-4/h6-7,9,11,14,19H,5,8,10H2,1-4H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRAUYJDZPOPNU-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(CC(C)C)C(=O)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CN[C@@H](CC(C)C)C(=O)NC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethoxy-fluorophenyl intermediate: This involves the reaction of a fluorophenyl compound with an ethoxy group under specific conditions.
Amination: The intermediate is then reacted with a suitable amine to introduce the methylamino group.
Amidation: The final step involves the formation of the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and fluorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
(2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides and derivatives with ethoxy and fluorophenyl groups. Examples include:
- (2S)-2-[(4-methoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide
- (2S)-2-[(4-ethoxy-3-chlorophenyl)methylamino]-N,4-dimethylpentanamide
Uniqueness
The uniqueness of (2S)-2-[(4-ethoxy-3-fluorophenyl)methylamino]-N,4-dimethylpentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
